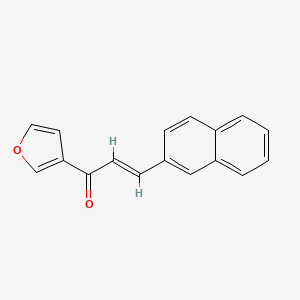

(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

Description

BenchChem offers high-quality (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRNXHKGSQJBT-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic analysis (NMR, IR, MS) of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

A Technical Guide to (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

Executive Summary & Compound Profile

This technical guide provides a rigorous framework for the spectroscopic analysis of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one . As a heteroaryl chalcone, this molecule represents a privileged scaffold in medicinal chemistry, often investigated for anti-inflammatory and anticancer properties.

The structural integrity of this compound relies on three distinct domains: the electron-rich 3-furyl moiety (Ring A), the extended aromatic 2-naphthyl system (Ring B), and the electrophilic

1.1 Structural Data Table

| Feature | Specification |

| IUPAC Name | (2E)-1-(furan-3-yl)-3-(naphthalen-2-yl)prop-2-en-1-one |

| Molecular Formula | |

| Molecular Weight | 248.28 g/mol |

| Stereochemistry | Trans (E) configuration at the alkene linker |

| Key Moiety A | 3-Furyl (attached at carbonyl) |

| Key Moiety B | 2-Naphthyl (attached at |

Synthesis Context & Impurity Profiling

To accurately interpret spectra, one must understand the sample's origin. This compound is typically synthesized via Claisen-Schmidt condensation .

Reaction: 3-Acetylfuran + 2-Naphthaldehyde

Common Impurities to Watch:

-

Unreacted Aldehyde: Sharp singlet aldehyde proton (~10 ppm in

NMR). - -Hydroxy Ketone: The intermediate aldol adduct (if dehydration is incomplete). Look for aliphatic multiplets at 3.0–5.0 ppm.

-

Z-Isomer: The cis form, usually minor due to steric strain, identifiable by a lower coupling constant (

Hz).

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups and conjugation status.

The IR spectrum of this chalcone is dominated by the conjugation between the carbonyl, the alkene, and the aromatic rings.

-

Carbonyl Stretch (

): The most diagnostic band. In non-conjugated ketones, this appears ~1715 cm⁻¹.[1] Here, conjugation with the furan ring and the enone alkene lowers the force constant (single-bond character increases).-

Expected Value: 1655

5 cm⁻¹ . -

Note: The 3-furyl group is less electron-donating by resonance than a 2-furyl group, but conjugation still causes a significant redshift.

-

-

Alkene Stretch (

):-

Expected Value: 1590–1610 cm⁻¹ . Often appears as a sharp shoulder or distinct peak near the aromatic ring breathing modes.

-

-

Aromatic/Heteroaromatic Modes:

-

Naphthalene: Strong bands at 750–820 cm⁻¹ (C-H out-of-plane bending).

-

Furan: Characteristic C-O-C asymmetric stretch often visible ~1150–1200 cm⁻¹.

-

Protocol:

-

Method: ATR (Attenuated Total Reflectance) on neat solid is preferred for reproducibility.

-

Resolution: 4 cm⁻¹.

-

Scans: 16 minimum.

Mass Spectrometry (MS)[1][2][5][6][7][8]

Objective: Molecular weight confirmation and structural fragmentation mapping.

Ionization Method: ESI (Electrospray Ionization) in Positive Mode (

Fragmentation Logic

The fragmentation of chalcones follows a predictable "Alpha-Cleavage" pathway relative to the carbonyl group.

-

Molecular Ion:

248 ( - -Cleavage A (Loss of Furan): Cleavage between the carbonyl and the furan ring.

- -Cleavage B (Loss of Naphthyl-Vinyl): Cleavage between the carbonyl and the alkene.

-

CO Loss: A common neutral loss (28 Da) from acylium ions.

Key Diagnostic Ions (EI/70eV):

- 248: Parent Peak.

-

155:

-

127:

-

95:

[6]

Nuclear Magnetic Resonance (NMR)[1][3][8][9][10][11]

Objective: Definitive stereochemical assignment and connectivity proof.

This is the most critical section. The solvent of choice is

5.1

NMR: The Fingerprint

The spectrum is defined by three regions: The Enone Doublet pair, the Furan signals, and the Naphthalene multiplet.

A. The Enone Linker (Stereochemistry Proof):

-

(C2-H): Doublet. Adjacent to the carbonyl.[1][2][3][4] Shielded relative to

- ppm.[5]

-

(C3-H): Doublet. Adjacent to the Naphthalene ring.[4][6] Deshielded due to resonance (beta-effect of enone).

- ppm.

-

Coupling Constant (

): The critical metric.-

Hz

-

(If

Hz, you have the cis impurity).

-

Hz

B. The 3-Furyl Ring: Unlike 2-furyl (which has protons at 3,4,5), 3-furyl substitution leaves protons at positions 2, 4, and 5.

-

H-2' (between O and C=O): The most deshielded furan proton. Often appears as a sharp singlet or finely split doublet.

- ppm.

-

H-5' (adjacent to O):

-

ppm (may overlap with

-

ppm (may overlap with

-

H-4' (beta to O):

- ppm (Distinctive, most upfield aromatic).

C. The 2-Naphthyl Ring:

-

H-1'' (Singlet-like): The proton between the ring fusion and the attachment point. Usually isolated around 8.0 ppm.

-

Bulk Aromatics: Complex multiplet 7.5–7.9 ppm.

5.2

NMR

-

Carbonyl (

): -

(Alkene):

-

(Alkene):

-

Furan C-2/C-5:

145–150 ppm (Alpha to Oxygen).[5]

5.3 Assignment Workflow (Logic Tree)

Experimental Protocols

6.1 NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the chalcone.

-

Solvent: Add 600 µL of

(99.8% D).-

Troubleshooting: If the solution is cloudy or precipitate forms, the naphthalene moiety is causing stacking/aggregation. Switch to DMSO-

.

-

-

Tube: Transfer to a clean, dry 5mm NMR tube. Filter through cotton if any particulates remain.

-

Acquisition: Run standard proton (16 scans) and carbon (1024+ scans) experiments.

6.2 LC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 100mm x 2.1mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 50% B to 95% B over 10 minutes (Chalcones are lipophilic).

-

Detection: UV at 254 nm and 300 nm (Chalcones absorb strongly at >300 nm).

References

-

Claisen-Schmidt Condensation Mechanisms: Vyas, V. K., et al. "Synthesis and anti-inflammatory activity of some new chalcones and pyrazolines." Bioorganic & Medicinal Chemistry Letters, 2008.

- Spectroscopy of Chalcones: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard text for J-coupling and IR rules).

-

Furan NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

-

Mass Fragmentation of Chalcones: Xu, X., et al. "Electrospray ionization mass spectrometric studies of some chalcones." Rapid Communications in Mass Spectrometry, 2005.

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. basjsci.edu.iq [basjsci.edu.iq]

mechanism of action hypothesis for furan-containing chalcones

Executive Summary

Furan-containing chalcones represent a privileged scaffold in medicinal chemistry, characterized by the hybridization of a furan (or benzofuran) heterocycle with the 1,3-diphenyl-2-propen-1-one (chalcone) framework. This structural integration confers a dual-mode mechanism of action (MoA).

The primary hypothesis posits that these compounds act as microtubule destabilizing agents (MDAs) by targeting the colchicine-binding site on

Chemical Basis of Reactivity: The Michael Acceptor

The pharmacophore of furan-containing chalcones relies on the enone linker (–CO–CH=CH–). This system functions as a Michael acceptor, susceptible to nucleophilic attack by thiols (sulfhydryl groups).[1]

-

Mechanism: The

-electron deficiency at the -

Selectivity: Unlike highly reactive acrylamides, the furan ring (an electron-rich aromatic system) modulates the electrophilicity of the enone. This "tuning" allows the molecule to bypass highly abundant, non-critical thiols (like free glutathione) and selectively target lower-pKa cysteines located in the hydrophobic pockets of target proteins.

Reactivity Scheme

The reaction follows a reversible or irreversible pathway depending on the steric hindrance and local pH environment of the target cysteine:

Primary Pharmacological Target: Microtubule Destabilization

The most validated MoA for furan-chalcones is the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest.

The Colchicine Binding Site Hypothesis

X-ray crystallography and molecular modeling studies suggest that the furan moiety mimics the A-ring or B-ring of colchicine (or combretastatin A-4).

-

Binding Mode: The planar furan ring inserts into the hydrophobic pocket at the interface of

- and -

Consequence: Binding prevents the "curved-to-straight" conformational change necessary for microtubule assembly.[2] This results in the catastrophe of the mitotic spindle and subsequent mitotic slippage or apoptosis.

Dual-Pathway Signaling Network (Visualized)

The following diagram illustrates the convergence of Tubulin inhibition and Covalent modification pathways leading to cell death.

Figure 1: The dual-mechanism network. The compound acts via tubulin inhibition (left branch) and covalent modification of signaling proteins (right branch), converging on mitochondrial dysfunction.

Secondary Target: Redox and Inflammatory Modulation[3]

Beyond tubulin, the furan-chalcone acts on the Keap1-Nrf2 and NF-

-

Keap1 Inhibition: The chalcone alkylates reactive cysteines (e.g., Cys151) on Keap1. This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus. While normally cytoprotective, in cancer contexts, excessive ROS generation by the chalcone (via mitochondrial disruption) overwhelms this response, leading to oxidative death.

-

NF-

B Suppression: By alkylating IKK (I

Experimental Validation Protocols

To validate this MoA in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

-

Reagent Prep: Use >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

-

Baseline: Maintain tubulin at 4°C (depolymerized state).

-

Induction: Add Furan-Chalcone (1–10

M) or Vehicle (DMSO). Transfer to a 37°C plate reader. -

Detection: Monitor absorbance at 340 nm or fluorescence (DAPI-based) every 30 seconds for 60 minutes.

-

Validation Criteria:

-

Control: Sigmoidal curve indicating nucleation, elongation, and steady state.

-

Hit: Flattening of the curve (Vmax reduction >50% compared to Taxol/Vehicle).

-

Protocol B: Cysteine Reactivity (Ellman’s Assay)

Objective: Confirm Michael acceptor activity.[1][3][4][5]

-

Substrate: Incubate compound (50

M) with N-acetylcysteine (NAC, 500 -

Time-Points: Aliquot at 0, 15, 30, 60 min.

-

Measurement: React aliquots with DTNB (Ellman’s Reagent). Measure absorbance at 412 nm.

-

Interpretation: A decrease in absorbance over time indicates consumption of free thiols by the chalcone.

Protocol C: Mitochondrial Membrane Potential ( )

Objective: Link upstream binding to downstream mitochondrial failure.

-

Staining: Treat cells with compound for 24h. Wash and incubate with JC-1 dye (2

M) for 20 min. -

Flow Cytometry:

-

Healthy Cells: JC-1 forms aggregates (Red Fluorescence, 590 nm).

-

Apoptotic Cells: JC-1 remains monomeric (Green Fluorescence, 529 nm).

-

-

Data Output: Plot Red/Green ratio. A significant shift toward green confirms depolarization.

Quantitative Data Summary (Representative)

The table below summarizes typical potency ranges for furan-containing chalcones against key targets, derived from structure-activity relationship (SAR) literature.

| Target / Assay | Metric | Potency Range | Mechanism Indicator |

| Tubulin Polymerization | IC | 1.0 – 5.0 | Direct binding to Colchicine site |

| Cancer Cell Viability (MCF-7) | GI | 0.1 – 2.0 | Cytotoxicity correlates with tubulin affinity |

| Normal Cell Viability (HUVEC) | GI | > 50 | Selectivity window (Tumor specificity) |

| Caspase-3 Activation | Fold Change | 3x – 8x | Induction of intrinsic apoptosis |

References

-

Ducki, S., et al. (2009). "Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly." Anti-Cancer Agents in Medicinal Chemistry.

-

Wang, G., et al. (2021). "Recent Developments on the Synthetic and Biological Applications of Chalcones." Biointerface Research in Applied Chemistry.

-

Konieczny, M.T., et al. (2018). "Synthesis and Evaluation of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization." Molecules.

-

Canela, M.D., et al. (2016). "Antivascular and antitumor properties of the tubulin-binding chalcone TUB091." Oncotarget.

-

Amslinger, S. (2021).[6] "Reaction of Chalcones with Cellular Thiols: The Effect of Substitution on Michael Addition." Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antivascular and antitumor properties of the tubulin-binding chalcone TUB091 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Topic: Evaluating the Cytotoxic Potential of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one in Cancer Cells Using the MTT Assay

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxic activity of the novel chalcone, (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds being investigated for their anti-tumorigenic properties.[1][2] This guide details the scientific principles, offers a step-by-step experimental protocol, and provides insights into data analysis and interpretation, tailored for researchers in oncology and drug discovery.

Scientific Background and Principles

The Therapeutic Potential of Chalcones

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and have garnered significant interest due to their broad spectrum of pharmacological activities, including potent anticancer properties.[2][3] Numerous synthetic and natural chalcones have demonstrated the ability to induce cell death in cancer cells through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[4]

The specific compound, (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, integrates three key structural motifs:

-

A Furan Ring: Furan-containing compounds have been explored as potential antitumor agents, with some derivatives showing excellent anti-proliferative activity.[5]

-

A Naphthalene Ring: Naphthyl-substituted molecules have also been investigated for their anticancer properties, with some demonstrating significant antiproliferative effects.[6]

-

An α,β-Unsaturated Carbonyl System (Enone): This Michael acceptor is a critical feature of many chalcones, enabling covalent interaction with nucleophilic residues (e.g., cysteine thiols) in proteins, thereby modulating their function.

The combination of these moieties suggests that (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is a promising candidate for cancer research. Its potential mechanism may involve targeting pathways such as PI3K/Akt or Wnt/β-catenin, which have been implicated in the activity of other furan derivatives.[5]

Principle of the MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[9][10]

Dead or inactive cells lose this ability to reduce MTT. The insoluble formazan crystals are subsequently dissolved using a solubilizing agent (typically DMSO or a detergent solution), and the concentration of the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader).[10] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]

Caption: Principle of the MTT cell viability assay.

Detailed Application Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

-

Test Compound: (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one

-

Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[1]

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Trypsin-EDTA: 0.25% or 0.05% as required for cell detachment.

-

MTT Reagent: 5 mg/mL stock solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.[8]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Equipment:

-

96-well flat-bottom sterile tissue culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Laminar flow hood.

-

Inverted microscope.

-

Multichannel pipette.

-

Microplate reader with a 570 nm filter (a reference wavelength of >650 nm is recommended).[7]

-

Preparation of Solutions

-

Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the test compound from the stock solution using complete cell culture medium. The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow

Caption: Step-by-step workflow for the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest cells that are in the exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in complete medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well (100 µL volume).[11][12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Rationale: An optimal cell density ensures that cells are still proliferating at the end of the assay period and that the absorbance readings fall within the linear range of the instrument.

-

-

Incubation:

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of fresh medium containing the desired concentrations of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one, the positive control, or the vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Experimental Design:

-

Blank: Wells with medium only (no cells). Used for background subtraction.

-

Vehicle Control: Cells treated with vehicle (e.g., 0.5% DMSO in medium). Represents 100% viability.

-

Test Compound: Cells treated with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Positive Control: Cells treated with a known cytotoxic agent.

-

-

Perform all treatments in triplicate or quadruplicate.

-

-

Treatment Incubation:

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[7]

-

Scientist's Note: Avoid disturbing the cell monolayer. Do not remove the treatment medium unless the compound interferes with the MTT reduction (this is rare but should be tested).

-

-

Formazan Formation:

-

Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT, and purple formazan crystals will become visible under a microscope.[11]

-

Rationale: The incubation time is critical. Too short, and the signal will be weak; too long, and formazan crystals can become large and difficult to dissolve, or the MTT itself can become cytotoxic.[10]

-

-

Solubilization:

-

Carefully remove the medium from all wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.[8]

-

-

Absorbance Reading:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 690 nm to subtract background absorbance due to plate imperfections or particulates.

-

Data Analysis and Interpretation

Calculating Percentage Viability

The viability of cells treated with the compound is expressed as a percentage relative to the vehicle control.

-

Corrected Absorbance: Subtract the average absorbance of the blank (medium-only) wells from all other absorbance readings.

-

Corrected Absorbance = Absorbance (Sample) - Average Absorbance (Blank)

-

-

Percentage Viability:

-

% Viability = [ (Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control Cells) ] x 100

-

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is a standard measure of a compound's potency.

-

Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage viability on the y-axis.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to calculate the precise IC₅₀ value.

Example Data Presentation

The results should be summarized in a clear and concise table.

| Concentration (µM) | Mean Corrected Absorbance (570 nm) | Standard Deviation | % Viability |

| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |

| 0.1 | 1.211 | 0.095 | 96.6% |

| 1 | 1.053 | 0.076 | 84.0% |

| 10 | 0.640 | 0.051 | 51.0% |

| 50 | 0.213 | 0.025 | 17.0% |

| 100 | 0.088 | 0.012 | 7.0% |

| IC₅₀ (µM) | \multicolumn{3}{c | }{9.8 µM (Calculated via non-linear regression) } |

Table 1: Hypothetical cytotoxicity data for (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one on MCF-7 cells after 48 hours of exposure.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High background in blank wells | - Contaminated medium or reagents.- MTT reagent was exposed to light. | - Use fresh, sterile reagents.- Keep MTT solution protected from light.[11] |

| Low absorbance readings overall | - Cell seeding density is too low.- Incubation time with MTT was too short. | - Optimize cell number by performing a cell titration curve.- Increase MTT incubation time (up to 4 hours is standard).[11] |

| Inconsistent replicates (high SD) | - Uneven cell seeding.- Incomplete solubilization of formazan.- Edge effects on the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Increase shaking time after adding DMSO.- Avoid using the outermost wells of the plate. |

| Vehicle control shows toxicity | - DMSO concentration is too high. | - Ensure final DMSO concentration is ≤0.5%. |

References

-

Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. (n.d.). PMC. [Link]

-

Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). PMC. [Link]

-

Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. (n.d.). Spandidos Publications. [Link]

-

Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2023). MDPI. [Link]

-

Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. (2025). RSC Publishing. [Link]

-

MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024). YouTube. [Link]

-

CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PMC. [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]

-

Naphthylnitrobutadienes as pharmacologically active molecules: evaluation of the in vivo antitumour activity. (2007). PubMed. [Link]

Sources

- 1. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]

- 4. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence | MDPI [mdpi.com]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthylnitrobutadienes as pharmacologically active molecules: evaluation of the in vivo antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. texaschildrens.org [texaschildrens.org]

Illuminating Cellular Landscapes: A Guide to Furan-Naphthalene Chalcones as Advanced Fluorescent Probes

For researchers, scientists, and drug development professionals, the visualization of intricate biological processes at the molecular level is paramount. In this context, the emergence of novel fluorescent probes with superior photophysical properties and targeting capabilities is a continuous pursuit. This document provides a comprehensive guide to the application of a promising class of fluorophores: furan-naphthalene chalcones. We will delve into the rationale behind their design, their synthesis, and detailed protocols for their application in cellular imaging, offering a powerful tool for elucidating cellular function and dysfunction.

The Rationale: Why Furan-Naphthalene Chalcones?

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are versatile scaffolds in medicinal chemistry and materials science.[1][2] Their appeal as fluorescent probes stems from their inherent photophysical properties, which can be finely tuned through synthetic modifications.[3] The strategic incorporation of furan and naphthalene moieties into the chalcone backbone imparts several advantageous characteristics:

-

Extended π-Conjugation: The fusion of the furan and naphthalene rings with the chalcone core creates an extended delocalized π-electron system.[4] This extended conjugation typically leads to absorption and emission profiles in the visible region of the spectrum, which is desirable for biological imaging to minimize cellular autofluorescence.

-

Donor-Acceptor Architecture: The furan ring, being electron-rich, often acts as an electron donor, while the electron-withdrawing carbonyl group of the chalcone serves as an acceptor. This intramolecular charge transfer (ICT) character is fundamental to their function as "turn-on" fluorescent probes.[1][5] In a non-polar environment or in the free state, the probe may exhibit low fluorescence. However, upon binding to a target or entering a specific cellular microenvironment (e.g., a lipid droplet or a protein binding pocket), conformational changes can enhance the ICT process, leading to a significant increase in fluorescence intensity.

-

Structural Rigidity and High Quantum Yield: The planar nature of the furan and naphthalene rings can contribute to a more rigid molecular structure, which can reduce non-radiative decay pathways and, in turn, enhance the fluorescence quantum yield.[1]

-

Synthetic Accessibility: The synthesis of furan-naphthalene chalcones is readily achievable through the well-established Claisen-Schmidt condensation reaction, allowing for the straightforward generation of a diverse library of probes with tailored properties.[2][6]

Synthesis of a Representative Furan-Naphthalene Chalcone Probe

The synthesis of furan-naphthalene chalcones is typically accomplished via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an appropriate acetylfuran derivative with a naphthaldehyde derivative. The general synthetic scheme is outlined below.

Caption: General synthetic workflow for a furan-naphthalene chalcone.

Protocol 2.1: Synthesis of (E)-1-(Furan-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

This protocol describes a representative synthesis of a furan-naphthalene chalcone.

Materials:

-

2-Acetylfuran

-

2-Naphthaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) and 2-naphthaldehyde (1 equivalent) in ethanol.

-

Prepare a solution of NaOH or KOH in water and add it dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), a precipitate will form.

-

Pour the reaction mixture into ice-cold water to precipitate the product completely.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual base.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure furan-naphthalene chalcone.

-

Characterize the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Application as a Fluorescent Probe for Cellular Imaging

Furan-naphthalene chalcones, due to their lipophilic nature and favorable photophysical properties, are excellent candidates for imaging subcellular organelles, such as lipid droplets and lysosomes, and for differentiating between cell types.[7][8]

Principle of Action: Solvatochromism and Intramolecular Charge Transfer (ICT)

The fluorescence of many chalcones is highly sensitive to the polarity of their microenvironment, a phenomenon known as solvatochromism.[3] In aqueous environments like the cytoplasm, the fluorescence of a furan-naphthalene chalcone may be quenched due to interactions with water molecules. However, when the probe partitions into a non-polar environment, such as the lipid-rich interior of a lipid droplet, the ICT process is enhanced, leading to a "turn-on" of fluorescence. This property allows for the selective visualization of these organelles with a high signal-to-noise ratio.

Caption: Mechanism of a furan-naphthalene chalcone as a lipid droplet probe.

Protocol 3.1: Staining of Lipid Droplets in Live Cells

This protocol provides a general workflow for staining and imaging lipid droplets in live cells using a furan-naphthalene chalcone probe.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Furan-naphthalene chalcone stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC channels)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the furan-naphthalene chalcone probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and probe.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

-

Imaging: a. Add fresh pre-warmed culture medium or PBS to the cells. b. Place the imaging dish on the stage of the fluorescence microscope. c. Excite the sample at the appropriate wavelength (determined from the probe's absorption spectrum) and capture the fluorescence emission.

Data Interpretation:

Upon successful staining, lipid droplets will appear as bright fluorescent puncta within the cells. The low fluorescence in the surrounding cytoplasm will provide a high-contrast image.

Quantitative Analysis: Determination of Fluorescence Quantum Yield

A critical parameter for characterizing a fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[9] The relative quantum yield can be determined by comparing the fluorescence intensity of the probe to that of a well-characterized fluorescence standard.[10][11]

Protocol 4.1: Relative Fluorescence Quantum Yield Determination

Materials:

-

Furan-naphthalene chalcone solution of known absorbance

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the furan-naphthalene chalcone and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the furan-naphthalene chalcone using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₓ is the quantum yield of the sample.

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).[12]

-

Advanced Applications and Future Directions

The versatility of the furan-naphthalene chalcone scaffold opens up a wide array of possibilities for the development of next-generation fluorescent probes.

-

Targeting Other Organelles: By incorporating specific targeting moieties, these probes can be directed to other subcellular compartments, such as mitochondria or the endoplasmic reticulum. For example, a morpholine group can be appended to target lysosomes.[13][14]

-

Sensing Specific Analytes: The chalcone structure can be modified to include a recognition site for a specific analyte, such as a metal ion or a reactive oxygen species.[15][16] Upon binding to the analyte, a conformational change or electronic perturbation can trigger a "turn-on" or ratiometric fluorescence response.

-

"Turn-On" Probes for Enzyme Activity: By masking the fluorophore with a substrate for a specific enzyme, the probe can remain in a "dark" state until the enzyme cleaves the masking group, releasing the fluorescent chalcone and providing a "turn-on" signal for enzyme activity.[17]

Conclusion

Furan-naphthalene chalcones represent a powerful and synthetically accessible class of fluorescent probes with significant potential for advancing our understanding of cellular biology. Their tunable photophysical properties, coupled with their sensitivity to the cellular microenvironment, make them invaluable tools for high-contrast imaging of subcellular structures and for the development of sophisticated sensors for specific biomolecules and enzymatic activities. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of these promising fluorophores in their own investigations.

References

-

A chalcone-based fluorescent responsive probe for selective detection of nitroreductase activity in bacteria. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. PMC. Available at: [Link]

-

Chalcones as fluorescence chemo-sensors for detection of metal ions. ResearchGate. Available at: [Link]

-

A “turn-on” chalcone-based probe for hydrogen sulfide and imaging applications in lysosomes of living cells and zebrafish. SSRN. Available at: [Link]

-

Chalcone derivatives as fluorescence turn-on chemosensors for cyanide anions. ResearchGate. Available at: [Link]

-

Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones. PubMed. Available at: [Link]

-

Development of Fluorescent Chalcone Library and its Application in the Discovery of a Mouse Embryonic Stem Cell Probe. The Royal Society of Chemistry. Available at: [Link]

-

A turn-on fluorescent probe for imaging lysosomal hydrogen sulfide in living cells. The Royal Society of Chemistry. Available at: [Link]

-

Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. MDPI. Available at: [Link]

-

Turn-on fluorescent sensors for nanomolar detection of zinc ions: Synthesis, properties and DFT studies. King Fahd University of Petroleum & Minerals. Available at: [Link]

-

Determination of the fluorescence quantum yield. The Royal Society of Chemistry. Available at: [Link]

-

Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

A turn-on and reversible fluorescence sensor for zinc ion. PubMed. Available at: [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

-

Viscosity-sensitive molecular rotors derived from cyclic chalcone for dual applications: Food monitoring and two-photon fluorescence lifetime imaging. Food Chemistry. Available at: [Link]

-

Fluorescent Probes for Super-Resolution Microscopy of Lysosomes. PMC. Available at: [Link]

-

A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells. PubMed. Available at: [Link]

-

Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Inorganics. Available at: [Link]

-

A novel indene-chalcone-based fluorescence probe with lysosome-targeting for detection of endogenous carboxylesterases and bioimaging. PubMed. Available at: [Link]

-

Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc( ii ) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. ResearchGate. Available at: [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. Available at: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available at: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

-

Development of a fluorescent chalcone library and its application in the discovery of a mouse embryonic stem cell probe. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of naphthalene, furan and pyrrole based chalcones as cytotoxic and antimicrobial agents. ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC. Available at: [Link]

-

Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports. Available at: [Link]

-

Viscosity-sensitive molecular rotors derived from cyclic chalcone for dual applications: Food monitoring and two-photon fluorescence lifetime imaging. Scilit. Available at: [Link]

Sources

- 1. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Fluorescence Properties of 4-Dialkylaminochalcones and Investigation of the Cytotoxic Mechanism of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A novel indene-chalcone-based fluorescence probe with lysosome-targeting for detection of endogenous carboxylesterases and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. static.horiba.com [static.horiba.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. A turn-on fluorescent probe for imaging lysosomal hydrogen sulfide in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. A naphthalene-based fluorescent probe for ratiometric imaging of lysosomal hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. A chalcone-based fluorescent responsive probe for selective detection of nitroreductase activity in bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Managing Batch-to-Batch Variability in Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on a critical challenge in chemical synthesis: managing batch-to-batch variability. Inconsistent results not only compromise research data but can also lead to significant delays and cost overruns in drug development and manufacturing.[1] This guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to help you diagnose, control, and proactively prevent variability in your synthetic processes.

As Senior Application Scientists, we understand that robust and reproducible synthesis is the cornerstone of reliable pharmaceutical development. This resource is designed to move beyond simple procedural lists, offering insights into the causal relationships between process inputs and final product quality, grounded in the principles of Quality by Design (QbD).[2]

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles and common questions related to process variability.

Q1: What is batch-to-batch variability and why is it a major concern?

A: Batch-to-batch variability refers to the differences observed in the physical or chemical properties of a product when synthesized in different, separate batches, even when the same standard operating procedure (SOP) is followed.[3][4] This is a critical concern because it directly impacts the safety, efficacy, and quality of the final product, particularly for Active Pharmaceutical Ingredients (APIs).[5] Inconsistent batches can lead to failures in meeting regulatory specifications, unpredictable therapeutic outcomes, and significant delays in the drug development lifecycle.[1][6]

Q2: What is Quality by Design (QbD) and how does it help manage variability?

A: Quality by Design (QbD) is a systematic, scientific, and risk-based approach to pharmaceutical development.[6][7] Instead of relying on end-product testing to ensure quality, QbD builds quality into the process from the beginning.[5][7] It involves defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs) of the product, and determining the Critical Process Parameters (CPPs) that affect these CQAs.[7][8][9] By understanding the relationship between process parameters and product attributes, a "Design Space" is established—a multidimensional range of operating conditions within which consistent quality is assured.[7] This proactive approach is fundamental to anticipating and controlling variability.[2]

Q3: What is Process Analytical Technology (PAT)?

A: Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to design, analyze, and control manufacturing processes.[10] It involves the use of in-line or on-line analytical tools to measure CQAs and CPPs in real-time.[9][11] Instead of waiting for offline lab results, PAT enables immediate adjustments to the process, ensuring it stays within the validated Design Space.[5][12] Common PAT tools include Near-Infrared (NIR), Raman, and FTIR spectroscopy.[13]

Section 2: Troubleshooting Guide - Diagnosing Inconsistent Results

This guide provides a systematic approach to identifying the root causes of common variability issues.

Q4: My reaction yield is inconsistent across batches. What are the likely causes?

A: Inconsistent yield is one of the most common signs of poor process control. The root cause often lies in one or more of the following areas:

-

Raw Material Variability: This is a primary culprit. Even if materials are "in-spec," subtle variations in purity, moisture content, particle size, or the presence of trace impurities can significantly affect reaction kinetics and outcomes.[1][14][15][16] For example, a change in supplier or even different lots from the same supplier can introduce variability.[14][17][18]

-

Reaction Conditions: Seemingly minor deviations in temperature, pressure, stirring rate, or addition times can have a major impact, especially for sensitive or highly exothermic reactions.[19][20][21] Hotspots in a reactor due to inefficient mixing can lead to side product formation.[21]

-

Human Factor & Equipment: Differences in operator technique, improperly calibrated equipment (scales, temperature probes), or the use of unclean glassware can introduce significant errors.[14][19][22]

-

Work-up and Purification: Losses during extraction, filtration, or chromatography can vary if procedures are not strictly standardized.[20][23][24] Using inconsistent solvent volumes or pH adjustments during work-up can lead to product loss.[25]

Q5: The impurity profile of my product changes from batch to batch. How do I investigate this?

A: A fluctuating impurity profile is a serious issue that points to an uncontrolled process. It suggests that different reaction pathways are occurring in different batches.

-

Characterize the Impurities: First, identify the structures of the variable impurities using techniques like LC-MS and NMR. Understanding what they are provides clues to how they were formed.

-

Trace Back to the Source:

-

Starting Material Impurities: An impurity in a starting material can be carried through or participate in a side reaction.[20] Analyze all starting materials and reagents from "good" and "bad" batches to look for differences.[26]

-

Side Reactions: The formation of new impurities often points to deviations in Critical Process Parameters (CPPs) like temperature or reagent stoichiometry.[20] Higher temperatures can activate alternative reaction pathways.

-

Degradation: Is the product or an intermediate degrading? This could be due to excessive reaction time, exposure to air/light, or instability during work-up.[20][23]

-

Q6: We scaled up a reaction from the lab to a pilot plant, and now the results are inconsistent. Why?

A: Scale-up introduces new challenges that can magnify previously insignificant variables.[1]

-

Mass and Heat Transfer: Mixing and heating do not scale linearly. A large reactor has a much lower surface-area-to-volume ratio, making heat dissipation more difficult.[21] This can lead to localized "hotspots" that promote side reactions and impurity formation.[21]

-

Mixing Efficiency: Achieving homogenous mixing in a large vessel is more challenging.[1] Inefficient mixing can lead to localized concentration gradients, affecting reaction rates and selectivity.

-

Addition Times: Adding a reagent that takes 5 minutes in the lab may take an hour in the plant. This change in addition rate can dramatically alter the reaction profile.

Section 3: Proactive Strategies & Control Protocols

This section provides detailed protocols for implementing a robust control strategy to prevent variability before it occurs.

Q7: How can I proactively control variability from raw materials?

A: A robust raw material management program is your first line of defense.[5] Do not rely solely on a supplier's Certificate of Analysis (CoA).

| Control Strategy | Key Actions & Rationale | Recommended Techniques |

| Supplier Qualification | Audit and qualify suppliers to ensure they have robust quality systems. A change in supplier is a major risk factor.[14] | Supplier Audits, Quality Agreements |

| In-bound Testing | Test every incoming lot of critical materials against a set of strict, predefined specifications.[5][15] This verifies the CoA and catches lot-to-lot drift. | HPLC/GC (Purity), Karl Fischer (Moisture), Particle Size Analysis, Spectroscopy (Identity) |

| Impurity Profiling | Characterize and quantify impurities in starting materials, as these can directly impact the final product's impurity profile.[26] | LC-MS, GC-MS |

| Standardization | For materials with known variability (e.g., moisture content), develop procedures to standardize them before use (e.g., drying).[5] | N/A |

Protocol: Raw Material Qualification

-

Define Critical Attributes: For each raw material, identify the properties critical to the reaction's success (e.g., purity, specific impurity limits, water content, particle size).

-

Set Specifications: Establish acceptance criteria for each critical attribute. These should be tighter than general supplier specifications.

-

Develop Analytical Methods: Validate analytical methods (e.g., HPLC, GC) for testing these attributes.

-

Implement In-bound Analysis: Upon receipt of a new lot, quarantine it. Sample the material according to a defined procedure.

-

Test and Compare: Perform the validated analytical tests. Compare results against both the internal specifications and the supplier's CoA.

-

Release or Reject: Only release the material for use if it meets all internal specifications. Document all results for trend analysis over time.[1]

Q8: How do I establish robust control over my reaction process?

A: Gaining control requires understanding your process deeply and monitoring it effectively. This is where a combination of Design of Experiments (DoE) and Process Analytical Technology (PAT) is invaluable.

Protocol: Implementing PAT for Reaction Monitoring

-

Identify Critical Parameters: Use your process knowledge and DoE results to identify the CQAs (e.g., product concentration, key impurity level) and CPPs (e.g., temperature, reagent addition rate) to monitor.[10]

-

Select the Right Tool: Choose a PAT tool suitable for your chemistry.[13]

-

FTIR/NIR: Good for monitoring concentrations of major components (reactants, products, solvents) in real-time.[5][13]

-

Raman Spectroscopy: Excellent for monitoring crystalline forms (polymorphs) and reactions in aqueous media.[13]

-

FBRM (Focused Beam Reflectance Measurement): Ideal for monitoring particle size and count during crystallization processes.[12]

-

-

Develop a Chemometric Model: Collect spectral data at various known conditions (different concentrations, temperatures). Use this data to build a multivariate model (e.g., PLS) that correlates the spectral signal to the CQA of interest.[13]

-

Install and Calibrate: Install the PAT probe in your reactor. Calibrate the system to ensure accurate measurements.

-

Monitor in Real-Time: During the synthesis, the PAT system will provide a continuous data stream on your critical attributes.[12] This allows you to "see" the reaction as it happens, identify deviations from the ideal profile instantly, and make corrections.

Section 4: Advanced Topics

Q9: Can changing the manufacturing mode from batch to continuous help with variability?

A: Yes, significantly. Continuous manufacturing represents a paradigm shift from traditional batch processing.[4] In a continuous flow setup, reactants are constantly fed into a reactor, and the product is continuously removed.[27] This approach offers superior control over reaction conditions because the reaction volume at any given moment is very small, allowing for highly efficient heat and mass transfer.[21][27] The result is a more consistent product quality, as the process operates in a steady state, effectively eliminating batch-to-batch differences.[4][27]

References

- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.

- APV. (2017, October 11). Quality by Design in API Manufacturing.

- Inke. (2025, December 4). Quality by Design (QbD) in API Manufacturing: A Practical Approach.

- University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.

- IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma.

- Sterling Pharma Solutions. (2024, November 20). Supporting quality by design in API development.

- Sartorius. (2020, February 5). Seven Common Causes of Pharma Process Deviations.

- Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.

- ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.

- Kewaunee International. (2023, November 29). Chemical Synthesis Batch to Continuous Manufacturing.

- Shanghai Arbor Chemical Co., Ltd. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis.

- Bruker. (n.d.). What is PAT?.

- Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.

- Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?.

- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.

- BenchChem. (2025). Technical Support Center: Managing Batch-to-Batch Variability in Lapazine Synthesis.

- LabTAG. (2026, January 27). Why Your Chemistry Experiments Rarely Hit 100% Yield: The Real-World Hurdles.

- Innopharma Technology. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry.

- Wikipedia. (n.d.). Process analytical technology.

- Mettler Toledo. (2025, March 6). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?.

- Process Insights. (n.d.). Process Analytical Technology.

- PQRI. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.

- ResearchGate. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing | Request PDF.

- BioPharm International. (2020, November 12). Raw Material Variability.

- PubMed. (2018, February 13). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing.

- Society of Chemical Industry (SCI). (n.d.). Go with the flow.

- American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.

- LabX. (2018, June 1). Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success.

- BioProcess Online. (2021, January 6). Reducing Raw Material Variability and Increasing Cell Culture Process Control.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. zaether.com [zaether.com]

- 4. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]

- 7. Quality by Design (QbD) in API Manufacturing: A Practical Approach - Inke [inke.es]

- 8. gmp-compliance.org [gmp-compliance.org]

- 9. bruker.com [bruker.com]

- 10. Process analytical technology - Wikipedia [en.wikipedia.org]

- 11. Process Analytical Technology [process-insights.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. intuitionlabs.ai [intuitionlabs.ai]

- 14. Seven Common Causes of Pharma Process Deviations [sartorius.com]

- 15. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]

- 16. biopharminternational.com [biopharminternational.com]

- 17. researchgate.net [researchgate.net]

- 18. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. radleys.com [radleys.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. SCI: Go with the flow [soci.org]

- 22. pqri.org [pqri.org]

- 23. Troubleshooting [chem.rochester.edu]

- 24. Why Your Chemistry Experiments Rarely Hit 100% Yield: The Real-World Hurdles - Oreate AI Blog [oreateai.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Molecular Docking with Experimental Binding Assays

This guide provides an in-depth comparison of molecular docking methodologies with gold-standard experimental binding assays. It is designed for researchers, scientists, and drug development professionals to bridge the gap between computational prediction and experimental validation, ensuring that the most promising candidates are advanced with confidence. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative standards.

The Computational Foundation: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex.[1][5] The process is governed by two core components: a search algorithm that generates various binding poses, and a scoring function that ranks these poses based on their predicted binding affinity.[5][6]

The Causality Behind the Docking Workflow

A successful docking experiment is not a "black box" operation. Each step is a critical decision point that influences the quality of the final prediction. The primary goal is to accurately model the binding event, which requires careful preparation of both the ligand and the receptor to mimic physiological conditions as closely as possible.

Experimental Protocol: A Standard Molecular Docking Workflow

-

Target Protein Preparation :

-

Selection : Obtain a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB).[1] The choice of structure is critical; consider factors like resolution, the presence of co-crystallized ligands, and the conformational state of the protein.

-

Preparation : Remove water molecules, add hydrogen atoms, and assign correct protonation states for amino acid residues, as these are crucial for forming hydrogen bonds.[7] If the protein has missing loops or residues, these may need to be modeled.

-

Binding Site Definition : Define the binding pocket for the docking simulation. This is often guided by the position of a co-crystallized ligand or by using site-finder algorithms.[6]

-

-

Ligand Preparation :

-

Ligand Set : Obtain 2D or 3D structures of the ligands to be docked.

-

Optimization : Generate a low-energy 3D conformation for each ligand. Assign correct protonation states (which are pH-dependent) and partial charges.

-

-

Docking Simulation :

-

Algorithm Selection : Choose a docking algorithm (e.g., rigid docking, flexible docking, or induced fit docking) based on the known properties of the target and ligands.[2][8] Flexible docking, which allows for ligand conformational changes, is common, while induced fit docking also allows for protein side-chain flexibility, offering a more realistic but computationally intensive model.[3][9]

-

Execution : Run the docking program, which will systematically sample different orientations and conformations of the ligand within the defined binding site.[10]

-

-

Pose Analysis and Scoring :

-

Scoring Function : The program's scoring function evaluates each pose, providing a numerical score (e.g., in kcal/mol) that estimates the binding affinity.[4][5]

-

Ranking : Rank the ligands based on their docking scores. The more negative the score, the higher the predicted binding affinity.[11]

-

Visual Inspection : Critically examine the top-ranked poses. Look for key interactions (hydrogen bonds, hydrophobic contacts, etc.) that are consistent with known structure-activity relationships (SAR) or biochemical data. Do not blindly trust the scores.[11]

-

Caption: A typical workflow for molecular docking experiments.

Interpreting Docking Scores: A Word of Caution

A common pitfall is to interpret docking scores as absolute binding free energies.[12] They are not. Scoring functions use many approximations and often struggle with accurately modeling solvation effects and entropy.[4][13] Therefore, docking scores are best used for:

-

Ranking compounds in a virtual screen to prioritize them for experimental testing.[12]

-

Generating hypotheses about the binding mode of a ligand.[1]

A strong correlation between docking scores and experimentally determined binding affinities (like Kd or Ki) is not always expected and its absence does not necessarily invalidate the docking study.[3][4]

The Experimental Benchmark: Biophysical Binding Assays

Experimental validation is essential to confirm the predictions made by computational docking.[1] These methods provide concrete data on the physical reality of the protein-ligand interaction, from binding affinity and kinetics to the thermodynamic forces driving the event.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released or absorbed during a binding event.[14] This makes it the only technique that can determine all binding parameters (affinity, enthalpy, entropy, and stoichiometry) in a single experiment, providing a complete thermodynamic profile of the interaction.[14][15]

Causality: By measuring the heat change upon binding, ITC provides deep insight into the forces driving the interaction. A binding event can be enthalpy-driven (favorable bond formations) or entropy-driven (favorable changes in system disorder, often from the release of water molecules), information that is invaluable for lead optimization.

-

Sample Preparation : Prepare the protein and ligand in identical, thoroughly degassed buffer to minimize heats of dilution.[15] The ligand concentration is typically 10-fold higher than the protein concentration.[16]

-

Instrument Setup : Load the protein solution into the sample cell and the ligand solution into the titration syringe of the calorimeter.[15]

-

Titration : Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.[14]

-

Data Acquisition : The instrument measures the tiny heat changes that occur after each injection.

-

Data Analysis : Integrate the raw heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14] Entropy (ΔS) is then calculated from these values.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures biomolecular interactions in real time.[17][18] It provides precise data on not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants, offering a kinetic profile of the interaction.[19]

Causality: Understanding the kinetics is crucial. A drug with a slow dissociation rate (low koff) will have a long residence time on its target, which can lead to a more durable therapeutic effect. SPR is the premier technique for elucidating these kinetic parameters.

-

Chip Preparation : Immobilize one binding partner (the "ligand," often the protein) onto the surface of a sensor chip.[18]

-

System Priming : Flow a continuous stream of buffer over the chip surface to establish a stable baseline.

-

Association Phase : Inject the other binding partner (the "analyte," the small molecule) at various concentrations over the surface. The instrument detects changes in the refractive index near the chip surface as the analyte binds to the immobilized ligand.[18]

-

Dissociation Phase : Replace the analyte solution with buffer and monitor the decrease in signal as the analyte dissociates.

-

Data Analysis : The resulting "sensorgram" (a plot of response units vs. time) is fitted to kinetic models to determine kon, koff, and the equilibrium dissociation constant (Kd).[20]

Caption: Workflow for Surface Plasmon Resonance (SPR).

Differential Scanning Fluorimetry (DSF): High-Throughput Stability Screening

DSF, also known as a Thermal Shift Assay (TSA), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[21][22] It monitors the thermal unfolding of a protein, which is typically shifted to a higher temperature upon ligand binding.[23]

Causality: The principle is that ligand binding stabilizes the protein's folded state. This stabilization requires energy to overcome, resulting in an increase in the protein's melting temperature (Tm). DSF is an excellent high-throughput screening method to quickly identify which compounds from a docking screen are likely true binders.[24]

-

Reaction Setup : In a multi-well plate (e.g., 96- or 384-well), mix the purified protein, a hydrophobic-sensitive fluorescent dye (like SYPRO Orange), and the test ligand in a suitable buffer.[23][25]

-

Thermal Denaturation : Place the plate in a real-time PCR instrument and gradually increase the temperature.[22]

-

Fluorescence Monitoring : As the protein unfolds, its hydrophobic core becomes exposed. The dye binds to these exposed regions and fluoresces brightly.[25] The instrument records the fluorescence intensity at each temperature increment.

-

Data Analysis : Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). A significant increase in Tm in the presence of a ligand (a "thermal shift," ΔTm) indicates binding and stabilization.[22]

| Technique | Principle | Key Output | Strengths | Weaknesses |

| ITC | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics; label-free, in-solution[26] | Lower throughput; requires larger amounts of pure sample |

| SPR | Measures change in refractive index | kon, koff, Kd | Real-time kinetics; high sensitivity; label-free[17][20] | Requires immobilization, which can affect protein activity |

| DSF / TSA | Measures ligand-induced protein stabilization | ΔTm (Melting Temperature Shift) | High-throughput; low sample consumption; cost-effective[22][24] | Indirect assay; provides affinity estimates but not precise Kd; prone to artifacts[22] |

| Table 1: Comparison of Key Experimental Binding Assays. |

The Cross-Validation Framework: Correlating Predictions with Reality

The ultimate goal of cross-validation is to determine how well the docking protocol enriches true binders from a pool of non-binders and, where possible, to see if the predicted affinities correlate with measured values.

Qualitative Validation: The Enrichment Problem

In virtual screening, the primary task is to identify the few true active compounds from a vast library of inactive or "decoy" molecules.[27] A successful docking protocol should rank the known actives significantly higher than the decoys.

-

Enrichment Factor (EF) : This metric quantifies how much better the docking screen is at finding actives compared to random selection.[27][28] The EF at a certain percentage (x%) of the ranked database is calculated as: EFₓ% = (Hitsₓ% / Nₓ%) / (Hitsₜₒₜₐₗ / Nₜₒₜₐₗ) Where Hitsₓ% is the number of active compounds found in the top x% of the ranked list, Nₓ% is the total number of compounds in that top x%, Hitsₜₒₜₐₗ is the total number of actives in the entire database, and Nₜₒₜₐₗ is the total number of compounds in the database.[28] A higher EF value indicates better performance.

-

Receiver Operating Characteristic (ROC) Curve : A ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[29] In the context of docking, it plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various score thresholds.[30] The Area Under the Curve (AUC) is a measure of the overall performance of the docking protocol, where an AUC of 1.0 represents a perfect classifier and an AUC of 0.5 represents a random classifier.[30]

Caption: Logical flow for qualitative and quantitative validation.

Quantitative Validation: The Correlation Challenge

A more stringent test is to assess the correlation between the numerical docking scores and the experimentally measured binding affinities (e.g., Kd from SPR/ITC or Ki/IC50 from enzymatic assays).[31]

-

Pearson Correlation (r) : Measures the linear relationship between two continuous variables. It is appropriate when you expect a direct, linear relationship between the docking score and the log of the binding affinity.

-

Spearman's Rank Correlation (ρ) : A non-parametric measure that assesses how well the relationship between two variables can be described using a monotonic function. It is often more appropriate for docking scores, as it only requires that the ranking order of the scores be consistent with the ranking order of the experimental affinities, not that the relationship be linear.[32]